molecular formula C17H17NO3 B12294336 Benzyl (3-oxo-1-phenylpropyl)carbamate

Benzyl (3-oxo-1-phenylpropyl)carbamate

Cat. No.: B12294336
M. Wt: 283.32 g/mol
InChI Key: FYCDXSYDSNLCLK-UHFFFAOYSA-N
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Description

N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester is a chemical compound with a complex structure that includes a carbamate ester and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester typically involves the reaction of a phenylpropyl ketone with a carbamate ester. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of phenylpropyl oxides.

    Reduction: Formation of phenylpropyl alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Methyl Ester
  • N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Ethyl Ester

Uniqueness

N-[(1S)-3-Oxo-1-phenylpropyl]-carbamic Acid Phenylmethyl Ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. The phenylmethyl ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl N-(3-oxo-1-phenylpropyl)carbamate

InChI

InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)

InChI Key

FYCDXSYDSNLCLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2

Origin of Product

United States

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